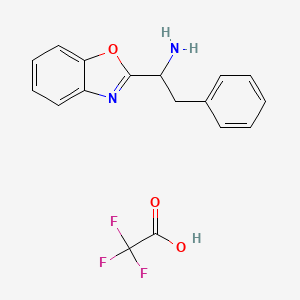

1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine, trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

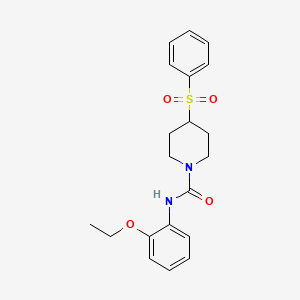

1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine, trifluoroacetic acid is a chemical compound with the CAS Number: 1864054-39-6 . It has a molecular weight of 352.31 and its IUPAC name is 1-(benzo[d]oxazol-2-yl)-2-phenylethan-1-amine 2,2,2-trifluoroacetate .

Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14N2O.C2HF3O2/c16-12(10-11-6-2-1-3-7-11)15-17-13-8-4-5-9-14(13)18-15;3-2(4,5)1(6)7/h1-9,12H,10,16H2;(H,6,7) .Chemical Reactions Analysis

Benzoxazole derivatives can be synthesized via different pathways . For instance, Bailu and colleagues disclosed a novel and facile one-pot synthesis of benzoxazole derivatives promoted by TFA (trifluoroacetic acid) by the cleavage of the C–C double bond of N-(2-hydroxylphenyl) enaminones derived from the reaction of 2-aminophenol and alkynones or diketones in 1,2-dichloroethane (DCE) at 100 °C for 12 h .Physical and Chemical Properties Analysis

This compound has a molecular weight of 352.31 . It is stored at a temperature of -10 degrees . The physical form of this compound is oil .Applications De Recherche Scientifique

Catalytic Reactions and Synthesis

Trifluoroacetic acid has been utilized in catalyzed condensation reactions with aromatic amines to synthesize amino acid-derived 2,3-dihydro-1H-1,5-benzodiazepines. This method provides an efficient approach to access a library of benzodiazepines for potential pharmaceutical or biological activities (Bera et al., 2014).

Organic Synthesis Enhancements

In the realm of organic synthesis, the compound has facilitated the one-pot synthesis of 2-trifluoromethyl and 2-difluoromethyl substituted benzo-1,3-diazoles. This process efficiently prepares benzimidazole, benzoxazole, and benzothiazole derivatives, potentially useful for new drug synthesis (Ge et al., 2007).

Innovative Drug Synthesis Strategies

Additionally, novel bis-aminomercaptotriazoles and bis-triazolothiadiazoles have been synthesized as potential anticancer agents. This synthesis pathway represents a unique application of organic compounds in developing treatments for various cancer types (Holla et al., 2002).

Magnetic Resonance Imaging (MRI) Contrast Agents

Research has also delved into macrocyclic Gd^3+ chelates attached to a silsesquioxane core for potential use as MRI contrast agents. This application underscores the versatility of benzoxazole derivatives in enhancing diagnostic imaging techniques (Henig et al., 2010).

Reductive Amination Reactions

The polymethylhydrosiloxane/trifluoroacetic acid system represents a novel, metal-free system for reductive amination reactions, offering a broad application in organic synthesis for alkylating (het)aryl amines and carbamates (Patel et al., 2009).

Safety and Hazards

Orientations Futures

Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . Therefore, there is a large upsurge in the synthesis of benzoxazole via different pathways , indicating promising future directions in this field.

Mécanisme D'action

Target of Action

The primary targets of 1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine, trifluoroacetic acid Benzoxazole derivatives, which this compound is a part of, have been extensively used in drug discovery due to their broad substrate scope and functionalization . They offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Mode of Action

The specific mode of action of This compound Benzoxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

The exact biochemical pathways affected by This compound Benzoxazole derivatives have been shown to affect a variety of biochemical pathways, leading to their wide range of biological activities .

Result of Action

The molecular and cellular effects of This compound Benzoxazole derivatives have been reported to have a variety of effects at the molecular and cellular level, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Propriétés

IUPAC Name |

1-(1,3-benzoxazol-2-yl)-2-phenylethanamine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O.C2HF3O2/c16-12(10-11-6-2-1-3-7-11)15-17-13-8-4-5-9-14(13)18-15;3-2(4,5)1(6)7/h1-9,12H,10,16H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSALVWFFZVSKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3O2)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2679202.png)

![methyl 1-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperidine-4-carboxylate](/img/structure/B2679204.png)

![1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine](/img/structure/B2679210.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2679215.png)

![N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2679218.png)

![1-Methyl-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2679221.png)